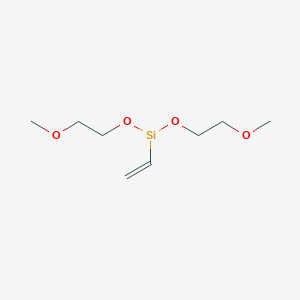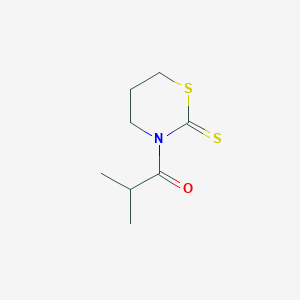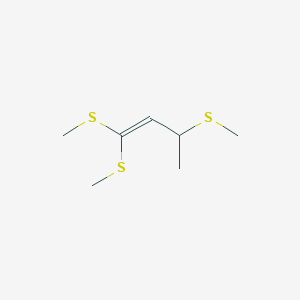
1,1,3-Tris(methylsulfanyl)but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Tris(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C7H14S3 It is characterized by the presence of three methylsulfanyl groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3-Tris(methylsulfanyl)but-1-ene typically involves the reaction of but-1-ene with methylsulfanyl reagents under controlled conditions. One common method includes the use of thiols in the presence of a base to facilitate the addition of methylsulfanyl groups to the butene structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Tris(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1,1,3-Tris(methylsulfanyl)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-Tris(methylsulfanyl)but-1-ene involves its interaction with molecular targets through its sulfanyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
- 1,1,3-Tris(phenylsulfanyl)prop-1-ene
- 1,1,3-Tris(methylsulfanyl)prop-1-ene
- 1,1,3-Tris(ethylsulfanyl)but-1-ene
Comparison: 1,1,3-Tris(methylsulfanyl)but-1-ene is unique due to its specific arrangement of methylsulfanyl groups on the butene backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of methyl groups can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Properties
CAS No. |
105543-13-3 |
|---|---|
Molecular Formula |
C7H14S3 |
Molecular Weight |
194.4 g/mol |
IUPAC Name |
1,1,3-tris(methylsulfanyl)but-1-ene |
InChI |
InChI=1S/C7H14S3/c1-6(8-2)5-7(9-3)10-4/h5-6H,1-4H3 |
InChI Key |
BANOLEYFZIDWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(SC)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



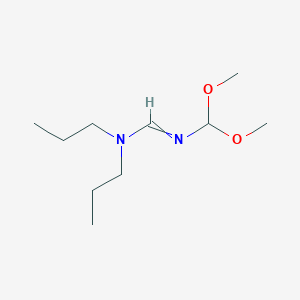
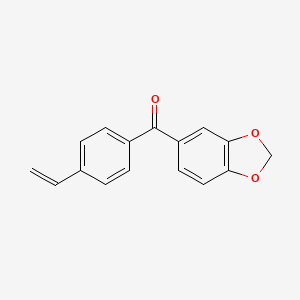
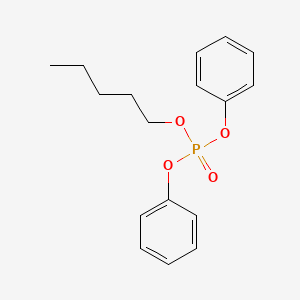

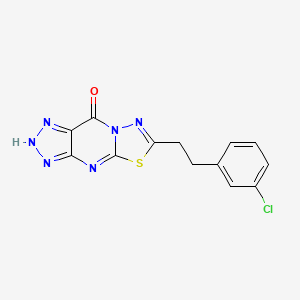
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
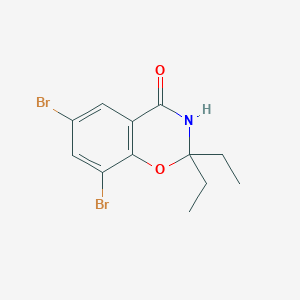
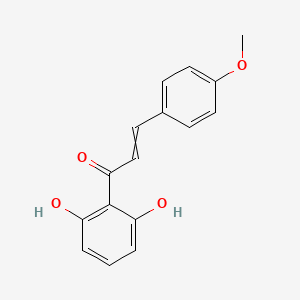
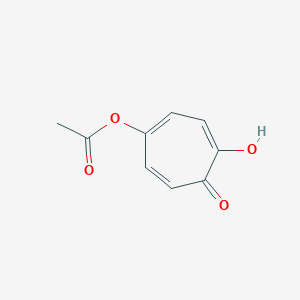
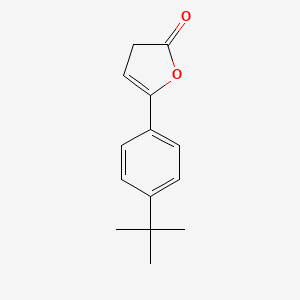
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
